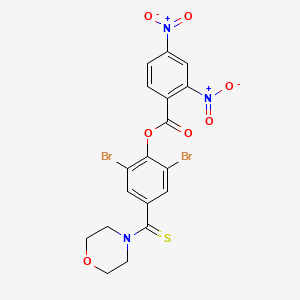
1,3,5-Triazine, 2,4-bis(2,2,2-trifluoro-1-trifluoromethylethoxy)-6-(2-methylphenylamino)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,5-三嗪, 2,4-双(2,2,2-三氟-1-三氟甲基乙氧基)-6-(2-甲基苯胺基)-是一种复杂的 有机化合物,属于三嗪家族。三嗪是杂环化合物,在六元环中含有三个氮原子。该化合物 的特点是存在三氟甲基乙氧基和甲基苯胺基,这些基团赋予其独特的化学性质。
准备方法
合成路线和反应条件
1,3,5-三嗪, 2,4-双(2,2,2-三氟-1-三氟甲基乙氧基)-6-(2-甲基苯胺基)-的合成通常需要多个步骤,包括形成三嗪环,然后用三氟甲基乙氧基和甲基苯胺基进行官能化。这些反应中常用的试剂包括氰尿酰氯、三氟乙醇和苯胺衍生物。反应条件通常涉及使用二氯甲烷或乙腈等溶剂,并且可能需要催化剂或特定的温度和压力条件。
工业生产方法
该化合物的工业生产方法可能涉及使用优化反应条件进行大规模合成,以最大限度地提高产量和纯度。这可能包括连续流动反应器、自动化合成系统以及先进的纯化技术,如色谱法或结晶法。
化学反应分析
反应类型
1,3,5-三嗪, 2,4-双(2,2,2-三氟-1-三氟甲基乙氧基)-6-(2-甲基苯胺基)-可以进行各种化学反应,包括:
氧化: 该化合物在特定条件下可能被氧化以形成新的官能团。
还原: 还原反应可以改变三嗪环或连接的官能团。
取代: 三氟甲基乙氧基和甲基苯胺基可以通过亲核取代或亲电取代反应被其他官能团取代。
常见试剂和条件
这些反应中常用的试剂包括氧化剂(如高锰酸钾)、还原剂(如氢化锂铝)以及用于取代反应的各种亲核试剂或亲电试剂。反应条件可能因所需的转化而异,包括温度、压力和溶剂选择。
主要产物
这些反应形成的主要产物取决于所用的特定反应条件和试剂。例如,氧化可能产生具有额外含氧官能团的三嗪衍生物,而取代反应可以将新的官能团引入三嗪环。
科学研究应用
化学: 作为合成更复杂分子和材料的构建块。
生物学: 作为生物化学分析中的探针或抑制剂的潜在用途。
医学: 研究其药理性质和潜在的治疗应用。
工业: 用于开发先进材料、涂料和聚合物。
作用机制
1,3,5-三嗪, 2,4-双(2,2,2-三氟-1-三氟甲基乙氧基)-6-(2-甲基苯胺基)-的作用机制取决于其与分子靶标的特定相互作用。这可能包括与酶、受体或其他生物分子结合,从而导致其活性或功能发生变化。所涉及的途径可能包括信号转导、代谢过程或基因表达调节。
相似化合物的比较
类似化合物
1,3,5-三嗪: 具有简单三嗪环结构的母体化合物。
2,4,6-三氯-1,3,5-三嗪: 具有氯原子的三嗪衍生物。
2,4-二氨基-6-氯-1,3,5-三嗪: 具有氨基和氯基的三嗪衍生物。
独特性
1,3,5-三嗪, 2,4-双(2,2,2-三氟-1-三氟甲基乙氧基)-6-(2-甲基苯胺基)-之所以独特,是因为存在三氟甲基乙氧基和甲基苯胺基,这些基团赋予其独特的化学和物理性质。这些官能团可以影响化合物的反应性、稳定性和与其他分子的相互作用,使其在研究和工业中的特定应用中具有价值。
属性
分子式 |
C16H10F12N4O2 |
|---|---|
分子量 |
518.26 g/mol |
IUPAC 名称 |
4,6-bis(1,1,1,3,3,3-hexafluoropropan-2-yloxy)-N-(2-methylphenyl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C16H10F12N4O2/c1-6-4-2-3-5-7(6)29-10-30-11(33-8(13(17,18)19)14(20,21)22)32-12(31-10)34-9(15(23,24)25)16(26,27)28/h2-5,8-9H,1H3,(H,29,30,31,32) |
InChI 键 |
QECVUPNLZJMNQY-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1NC2=NC(=NC(=N2)OC(C(F)(F)F)C(F)(F)F)OC(C(F)(F)F)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3,5-Dimethylpiperidin-1-yl)[2-(4-propoxyphenyl)quinolin-4-yl]methanone](/img/structure/B11663746.png)
![4-methyl-N-[3-oxo-3-(1,4,7-trioxa-10-azacyclododecan-10-yl)propyl]benzenesulfonamide](/img/structure/B11663749.png)
![N-Cyclohexyl-2-[N-(4-methylphenyl)3,4-dimethoxybenzenesulfonamido]acetamide](/img/structure/B11663757.png)
![2-(1,3-benzothiazol-2-yl)-4-[(1E)-N-(4-methoxyphenyl)ethanimidoyl]-5-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11663761.png)
![2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide](/img/structure/B11663763.png)
![1-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)hexan-1-one](/img/structure/B11663764.png)
![(5E)-1-(4-Tert-butylphenyl)-5-({3-ethoxy-4-[(2-fluorophenyl)methoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione](/img/structure/B11663768.png)

![N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-4-(morpholin-4-ylmethyl)benzohydrazide](/img/structure/B11663784.png)
![methyl 4-[(E)-{2-[2-(pyridin-2-ylsulfanyl)propanoyl]hydrazinylidene}methyl]benzoate](/img/structure/B11663791.png)
![2-{[1-(4-Methylbenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N'-[(E)-2-thienylmethylidene]acetohydrazide](/img/structure/B11663800.png)

![Ethyl 5-acetyl-2-{[(3-chlorophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11663811.png)

